molecular formula C14H16ClN B8342035 3-Pyrrolidino-5-chloro-1,2-dihydronaphthalene

3-Pyrrolidino-5-chloro-1,2-dihydronaphthalene

Cat. No. B8342035
M. Wt: 233.73 g/mol
InChI Key: NAOOTRHULOBFCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05026707

Procedure details

The dihydronaphthalene was dissolved in 30 ml of p-dioxane. To the solution were added 10 ml of methyl iodide, and the mixture was heated to reflux for 18 hours under nitrogen. To the reaction mixture then were added 25 ml of water and 1 ml of acetic acid, and the heating was continued for four hours. The reaction mixture then was cooled to room temperature, and the solvent was removed in vacuo. The resulting residue was suspended in water, and the aqueous mixture was extracted with ether. The organic extracts were combined, washed with saturated aqueous sodium chloride, dried over sodium sulfate, and evaporated in vacuo to give a dark oil. The oil was dissolved in ether and placed on a flash silica column. The column was eluted with a 1:1 mixture of hexane and ether containing a trace of ammonium hydroxide. The eluate was evaporated in vacuo to give 3.14 g of 1-methyl-8-chloro-2-tetralone as a mobile, orange liquid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N1([C:6]2C[CH2:8][C:9]3[C:14]([CH:15]=2)=[C:13]([Cl:16])[CH:12]=[CH:11][CH:10]=3)CCCC1.CI.O.[C:20]([OH:23])(=O)[CH3:21]>O1CCOCC1.CCOCC>[CH3:6][CH:15]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][C:13]=2[Cl:16])[CH2:8][CH2:21][C:20]1=[O:23]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCCC1)C=1CCC2=CC=CC(=C2C1)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
O
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 18 hours under nitrogen
Duration
18 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
the aqueous mixture was extracted with ether
WASH
Type
WASH
Details
washed with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a dark oil
WASH
Type
WASH
Details
The column was eluted with a 1:1 mixture of hexane and ether containing a trace of ammonium hydroxide
CUSTOM
Type
CUSTOM
Details
The eluate was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC1C(CCC2=CC=CC(=C12)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.14 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.